molecular formula C24H25N3O5 B11222445 N-(3,5-dimethoxyphenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide

N-(3,5-dimethoxyphenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide

Cat. No.: B11222445
M. Wt: 435.5 g/mol
InChI Key: FBRNSVONRJRESR-UHFFFAOYSA-N
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Description

N-(3,5-DIMETHOXYPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-DIMETHOXYPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 3,5-dimethoxyphenyl derivatives and quinoline precursors. The reaction conditions may involve:

    Condensation reactions: Using reagents like acetic anhydride or acetyl chloride.

    Cyclization reactions: Employing catalysts such as Lewis acids.

    Amidation reactions: Utilizing coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of such compounds may involve:

    Batch processing: For small-scale production.

    Continuous flow synthesis: For large-scale production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids, transition metal catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

Chemistry

    Synthetic intermediates: Used in the synthesis of more complex molecules.

    Catalysts: Potential use as catalysts in organic reactions.

Biology

    Enzyme inhibitors: Studied for their potential to inhibit specific enzymes.

    Receptor modulators: Investigated for their ability to modulate biological receptors.

Medicine

    Anticancer agents: Potential use in cancer treatment due to their ability to interfere with cell proliferation.

    Antimicrobial agents: Studied for their effectiveness against various pathogens.

Industry

    Pharmaceuticals: Used in the development of new drugs.

    Agriculture: Potential use as agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,5-DIMETHOXYPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE involves interaction with specific molecular targets, such as enzymes or receptors. The compound may:

    Inhibit enzyme activity: By binding to the active site or allosteric sites.

    Modulate receptor activity: By acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as quinine and chloroquine.

    Phenyl derivatives: Such as aniline and phenol.

Uniqueness

N-(3,5-DIMETHOXYPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C24H25N3O5

Molecular Weight

435.5 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[2-oxo-4-(pyrrolidine-1-carbonyl)quinolin-1-yl]acetamide

InChI

InChI=1S/C24H25N3O5/c1-31-17-11-16(12-18(13-17)32-2)25-22(28)15-27-21-8-4-3-7-19(21)20(14-23(27)29)24(30)26-9-5-6-10-26/h3-4,7-8,11-14H,5-6,9-10,15H2,1-2H3,(H,25,28)

InChI Key

FBRNSVONRJRESR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C3=CC=CC=C3C(=CC2=O)C(=O)N4CCCC4)OC

Origin of Product

United States

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